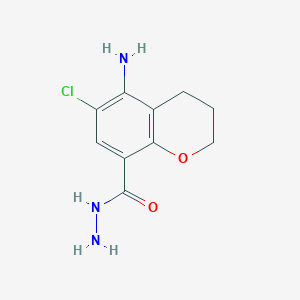
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Hydrazine hydrate
Reaction Conditions: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 6 hours.
Industrial Production Methods
Industrial production of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity while minimizing the use of toxic and corrosive reagents. The reaction conditions are carefully controlled to maintain consistency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide typically involves multiple steps, starting from readily available starting materials
-
Formation of 5-amino-6-chloro-chroman-8-carboxylic acid
Starting Material: 4-aminosalicylic acid
Reaction Conditions: The reaction mixture is cooled to 0°C, diluted with water, and neutralized with aqueous NaOH solution.
Yield: The key intermediate acid is isolated with 96% purity in 90% yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for 5-HT4 receptors, which are involved in various physiological processes. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-6-chloro-chroman-8-carboxylic acid: This compound lacks the hydrazide group but shares similar structural features.
5-Amino-6-bromo-chroman-8-carboxylic acid hydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClN3O2 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-4-6(10(15)14-13)9-5(8(7)12)2-1-3-16-9/h4H,1-3,12-13H2,(H,14,15) |
InChI Key |
NFXVZQDQVSGWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)NN)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


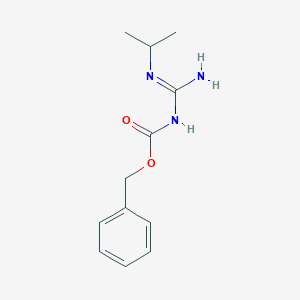
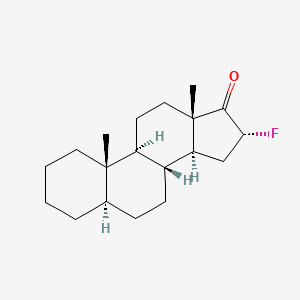
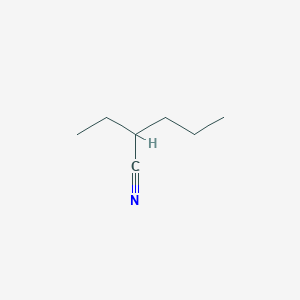
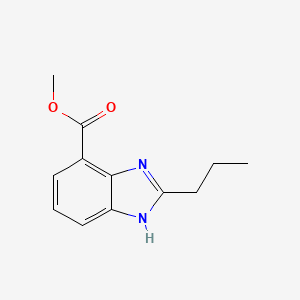
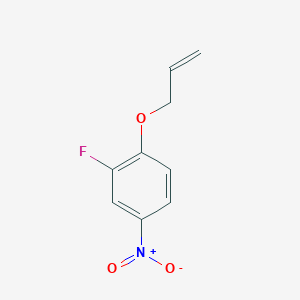

![1-(4-Methyl-4-{4-[(propan-2-yl)oxy]phenyl}pentyl)-3-phenoxybenzene](/img/structure/B8553706.png)
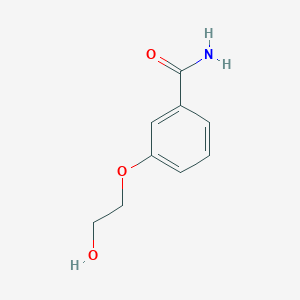
![N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline](/img/structure/B8553718.png)
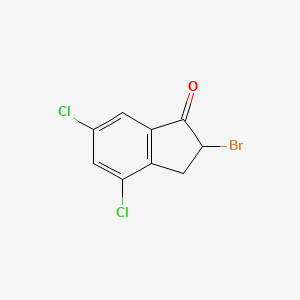
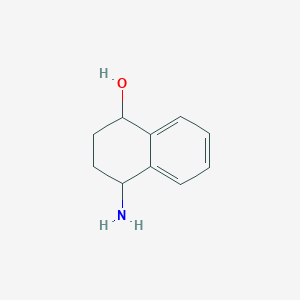
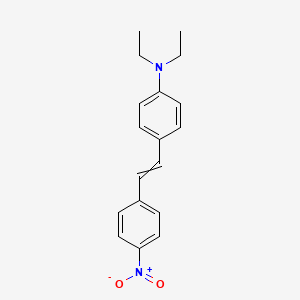
![3-(2-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8553749.png)
![2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide](/img/structure/B8553753.png)
